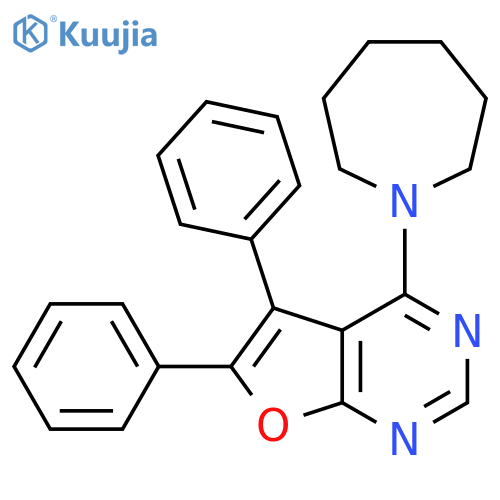Cas no 868146-35-4 (1-{5,6-diphenylfuro2,3-dpyrimidin-4-yl}azepane)

868146-35-4 structure
商品名:1-{5,6-diphenylfuro2,3-dpyrimidin-4-yl}azepane
CAS番号:868146-35-4
MF:C24H23N3O
メガワット:369.458925485611
CID:6437344
1-{5,6-diphenylfuro2,3-dpyrimidin-4-yl}azepane 化学的及び物理的性質
名前と識別子
-
- 1-{5,6-diphenylfuro2,3-dpyrimidin-4-yl}azepane
- 4-(azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine
-
- インチ: 1S/C24H23N3O/c1-2-10-16-27(15-9-1)23-21-20(18-11-5-3-6-12-18)22(19-13-7-4-8-14-19)28-24(21)26-17-25-23/h3-8,11-14,17H,1-2,9-10,15-16H2
- InChIKey: KFVDXTJVYGNGBK-UHFFFAOYSA-N
- ほほえんだ: C1N=C(N2CCCCCC2)C2C(C3=CC=CC=C3)=C(C3=CC=CC=C3)OC=2N=1
1-{5,6-diphenylfuro2,3-dpyrimidin-4-yl}azepane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1684-0508-3mg |
1-{5,6-diphenylfuro[2,3-d]pyrimidin-4-yl}azepane |
868146-35-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1684-0508-1mg |
1-{5,6-diphenylfuro[2,3-d]pyrimidin-4-yl}azepane |
868146-35-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1684-0508-4mg |
1-{5,6-diphenylfuro[2,3-d]pyrimidin-4-yl}azepane |
868146-35-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1684-0508-5mg |
1-{5,6-diphenylfuro[2,3-d]pyrimidin-4-yl}azepane |
868146-35-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1684-0508-2mg |
1-{5,6-diphenylfuro[2,3-d]pyrimidin-4-yl}azepane |
868146-35-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1684-0508-5μmol |
1-{5,6-diphenylfuro[2,3-d]pyrimidin-4-yl}azepane |
868146-35-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1684-0508-2μmol |
1-{5,6-diphenylfuro[2,3-d]pyrimidin-4-yl}azepane |
868146-35-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
1-{5,6-diphenylfuro2,3-dpyrimidin-4-yl}azepane 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
868146-35-4 (1-{5,6-diphenylfuro2,3-dpyrimidin-4-yl}azepane) 関連製品
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
